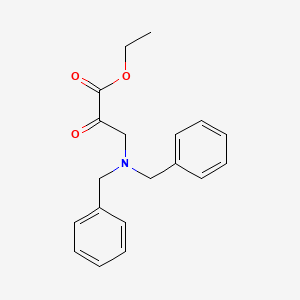
Ethyl 3-(dibenzylamino)-2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 3-(dibenzylamino)-2-oxopropanoate is a chemical compound. It is similar to Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate and ethyl (dibenzylamino)(oxo)acetate . The structure of Ethyl 3-(dibenzylamino)butanoate, a similar compound, contains 49 bonds, including 24 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is prepared by coupling ethyl isocyanate to N,N-dimethylpropane-1,3-diamine to give a urea, followed by dehydration . Another method involves the bismuth nitrate catalyzed conjugate addition of dibenzylamine to cyclohexenone .Molecular Structure Analysis
The molecular structure of Ethyl 3-(dibenzylamino)-2,2-difluoropropanoate has a molecular formula of C19H21F2NO2 . The structure of a similar compound, Ethyl 3-(dibenzylamino)butanoate, includes 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide couples primary amines to carboxylic acids by creating an activated ester leaving group .Wirkmechanismus
The mechanism of action for similar compounds involves various processes. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide works by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Eigenschaften
CAS-Nummer |
93206-02-1 |
|---|---|
Molekularformel |
C19H21NO3 |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
ethyl 3-(dibenzylamino)-2-oxopropanoate |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)18(21)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3 |
InChI-Schlüssel |
NNMRROUVHBDIKU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C(=O)CN(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Sequenz |
G |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


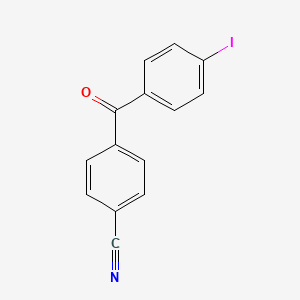
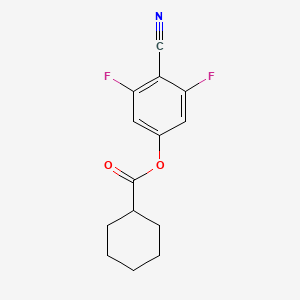
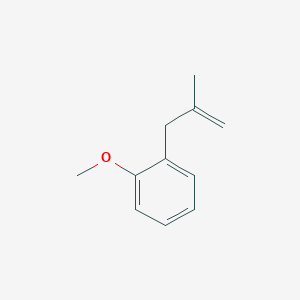
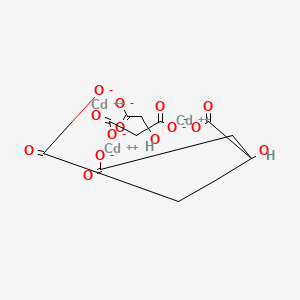
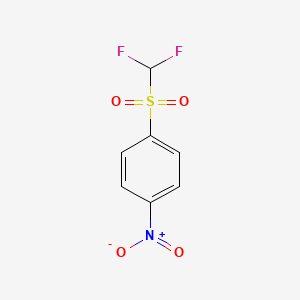
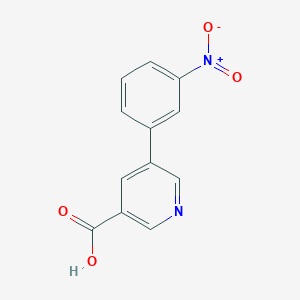





![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)


